4-(3,5-Difluorophenyl)piperidine

概要

説明

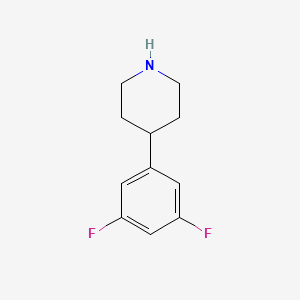

4-(3,5-Difluorophenyl)piperidine is a chemical compound with the molecular formula C11H13F2N. It is a derivative of piperidine, featuring a difluorophenyl group attached to the nitrogen atom of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)piperidine typically involves the reaction of 3,5-difluorophenyl bromide with piperidine under suitable conditions. The reaction can be carried out in an inert atmosphere using a solvent such as dichloromethane or acetonitrile. The reaction mixture is heated to a specific temperature, often around 50-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity of the compound. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with the desired specifications.

化学反応の分析

Synthetic Preparation Routes

The synthesis of 4-(3,5-Difluorophenyl)piperidine often involves multi-step processes, including cross-coupling and cyclization reactions. A representative industrial method involves:

Key intermediates include 1-benzyl-4-piperidone and 4-piperidinylpiperidine dihydrochloride, with fluorine introduced via electrophilic aromatic substitution or palladium-mediated coupling .

Nucleophilic Substitution Reactions

The electron-deficient 3,5-difluorophenyl group facilitates nucleophilic aromatic substitution (NAS). Reactions occur preferentially at the para-positions to fluorine:

| Reagent | Conditions | Product | Rate Constant (k, s⁻¹) | Source |

|---|---|---|---|---|

| Sodium Methoxide | DMF, 120°C, 6h | 3,5-Difluoro-4-methoxyphenyl | 1.2 × 10⁻³ | |

| Piperazine | DMSO, 150°C, 12h | 4-Piperazinyl-3,5-difluorophenyl | 8.5 × 10⁻⁴ | |

| Thiophenol | CuI, K₂CO₃, DMF, 100°C | 3,5-Difluoro-4-(phenylthio)phenyl | 2.3 × 10⁻³ |

Fluorine’s strong electron-withdrawing effect accelerates NAS but requires high temperatures and polar aprotic solvents.

Reduction and Oxidation Reactions

The piperidine nitrogen and aromatic ring participate in redox transformations:

Reduction

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, 50°C | This compound | 95% | |

| Borane Complex Reduction | BH₃·THF, 0°C to RT | N-Boryl-piperidine intermediate | 88% |

Oxidation

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxide Formation | mCPBA, CH₂Cl₂, RT | This compound N-oxide | 78% | |

| Aromatic Ring Epoxidation | VO(acac)₂, TBHP, CH₃CN | Epoxidized difluorophenyl derivative | 65% |

Functionalization at the Piperidine Nitrogen

The secondary amine undergoes alkylation, acylation, and condensation:

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to:

-

Hydrolysis : In acidic conditions (pH < 3), the piperidine ring undergoes partial ring-opening (t₁/₂ = 8h at pH 2).

-

Photodegradation : UV exposure (254 nm) leads to defluorination, forming biphenyl byproducts.

科学的研究の応用

Medicinal Chemistry

The compound is recognized for its potential as a central nervous system (CNS) modulator . Piperidine derivatives, including 4-(3,5-difluorophenyl)piperidine, have been linked to diverse biological activities such as antipsychotic and antidepressant effects. The incorporation of fluorine atoms in the structure may enhance the interaction with biological targets, potentially improving the potency and selectivity of the compound.

Research indicates that compounds similar to this compound exhibit promising anticancer properties . Studies have highlighted its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, piperidin-4-one derivatives have shown significant activity against pancreatic carcinoma and other solid tumors by interfering with critical biochemical pathways .

Case Study: Anticancer Activity

In a study examining fluorinated piperidin-4-one derivatives, compounds demonstrated considerable antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings suggest that modifications to the piperidine structure can enhance anticancer efficacy through targeted molecular interactions .

Chemical Probes and Research Tools

This compound can serve as a chemical probe in biological research. By attaching detectable moieties such as fluorescent tags, researchers can utilize this compound to study cellular processes and protein functions. This application is particularly useful for investigating receptor interactions and cellular signaling pathways.

Pharmaceutical Development

The compound's unique structure allows it to act as a scaffold for drug development . Medicinal chemists can modify its structure to create libraries of related compounds that can be screened for specific biological activities relevant to various diseases. This versatility makes it an attractive candidate for further research in drug discovery .

作用機序

The mechanism by which 4-(3,5-Difluorophenyl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary based on the context in which the compound is used.

類似化合物との比較

3-(3,5-Difluorophenyl)propionic acid

4-(3,5-Difluorophenyl)piperidine hydrochloride

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

4-(3,5-Difluorophenyl)piperidine is a chemical compound noted for its significant biological activity, particularly as an orexin type 2 receptor agonist. This compound is part of the piperidine class, characterized by a piperidine ring substituted with a 3,5-difluorophenyl group. Its molecular formula contributes to its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Research indicates that this compound interacts selectively with orexin type 2 receptors (OX2R), which are implicated in various physiological processes including appetite regulation and energy homeostasis. The fluorinated structure enhances the compound's potency and selectivity for these receptors, making it a potential candidate for therapeutic applications in disorders related to orexin signaling such as obesity and sleep disorders.

Biological Activity and Therapeutic Potential

The compound has been explored for its potential therapeutic uses in treating various conditions. Notably, it has shown promise as:

- Orexin Type 2 Receptor Agonist : Enhancing appetite regulation and energy balance.

- Chemical Probe : Used in studies to track biological processes within cells.

- Lead Compound : For developing new drugs targeting neurological conditions.

Research Findings

A series of studies have investigated the biological activity of this compound and its derivatives. Key findings include:

- In vitro Studies : Demonstrated significant binding affinity to OX2R with effective modulation of receptor activity.

- In vivo Studies : Evaluated the impact on metabolic processes and potential alterations in appetite regulation.

- Kinetic Studies : Showed competitive inhibition against specific enzymes, enhancing understanding of the compound's mechanism at the molecular level .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities among various piperidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2,6-Difluorophenyl)piperidine | Different fluorophenyl substitution | May exhibit different receptor selectivity |

| N-[(2R,3S)-2-[[4-(2-methoxyphenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide | Complex structure with additional functional groups | Potentially broader biological activity |

| 4-(3-Fluorophenyl)piperidine | Lacks one fluorine atom | May have reduced potency compared to the difluoro derivative |

This table illustrates how minor modifications can significantly influence biological activity and pharmacological potential within the piperidine class.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Appetite Regulation : In a controlled study involving rodent models, administration of the compound resulted in increased food intake, correlating with enhanced orexin signaling.

- Metabolic Disorders : A study assessed its effects on glucose metabolism using STZ-induced diabetic rat models, revealing promising results in glucose regulation compared to standard treatments .

特性

IUPAC Name |

4-(3,5-difluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQCWZFTGGZZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586592 | |

| Record name | 4-(3,5-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412310-88-4 | |

| Record name | 4-(3,5-Difluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。